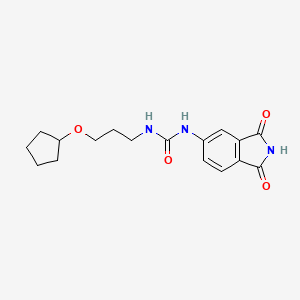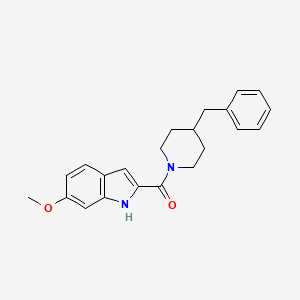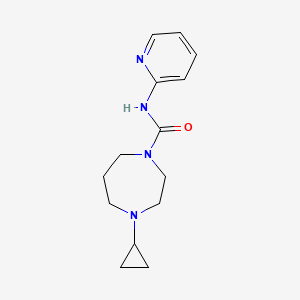![molecular formula C25H27N3O B7535714 N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7535714.png)
N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide, also known as BPQ-OH, is a chemical compound that belongs to the class of piperidine and quinoline derivatives. BPQ-OH has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer, N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide has shown promising results in inhibiting cancer cell growth and inducing apoptosis in vitro and in vivo. In Alzheimer's disease, N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide has been shown to reduce amyloid-beta accumulation and improve cognitive function in animal models. In Parkinson's disease, N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide has been shown to protect dopaminergic neurons and improve motor function in animal models.
Wirkmechanismus
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease progression. N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a role in cancer and neurodegenerative diseases. N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide has also been shown to inhibit the activity of monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters and is implicated in Parkinson's disease.
Biochemical and Physiological Effects:
N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer, N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide has been shown to induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis. In Alzheimer's disease, N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide has been shown to reduce amyloid-beta accumulation, inhibit neuroinflammation, and improve cognitive function. In Parkinson's disease, N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide has been shown to protect dopaminergic neurons, reduce oxidative stress, and improve motor function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide also has some limitations, including its poor solubility and stability, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide.
Zukünftige Richtungen
There are several future directions for the research and development of N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide in vivo to determine the optimal dosage and administration route. Additionally, further studies are needed to explore the potential therapeutic applications of N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide in other diseases and to identify potential drug targets and biomarkers.
Synthesemethoden
N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid with benzylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is obtained through purification using chromatography techniques.
Eigenschaften
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O/c29-25(24-20-9-4-5-11-22(20)27-23-12-6-10-21(23)24)26-19-13-15-28(16-14-19)17-18-7-2-1-3-8-18/h1-5,7-9,11,19H,6,10,12-17H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAFPLQLPJJNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)NC4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide](/img/structure/B7535638.png)
![3-amino-N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B7535645.png)
![1-[4-(4-ethylpiperazin-1-yl)-2-methylphenyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7535647.png)

![1-[[3-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoylamino]phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7535655.png)
![(1-Butylsulfonylpyrrolidin-2-yl)-[4-(2,2-difluoroethyl)piperazin-1-yl]methanone](/img/structure/B7535661.png)
![N-[(4-methylmorpholin-2-yl)methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7535676.png)

![4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide](/img/structure/B7535682.png)

![2-(cyclohexylmethyl)-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7535691.png)
![N-[(4-methylmorpholin-2-yl)methyl]-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7535701.png)
![N'-(4-cyanobenzoyl)-2-[(3-fluorophenyl)methyl]pyrrolidine-1-carbohydrazide](/img/structure/B7535707.png)